Rhodium(II) trifluoroacetate dimer
Description
Rhodium(II) trifluoroacetate dimer, with the chemical formula C₈F₁₂O₈Rh₂ (molecular weight: 657.87), is a dirhodium complex where two rhodium atoms are bridged by four trifluoroacetate ligands . It is characterized as a blue-green powder, soluble in organic solvents like tetrahydrofuran (THF) and dichloromethane, but insoluble in water . This compound is synthesized via reduction of rhodium(III) chloride hydrate (RhCl₃·xH₂O) in the presence of trifluoroacetic acid (CF₃COOH) and its conjugate base, followed by purification via chromatography .
This compound is widely utilized in catalysis, particularly in cyclopropanation, hydrogenation, and cyclization reactions . Its electron-withdrawing trifluoromethyl (-CF₃) groups enhance electrophilicity at the rhodium center, influencing reaction pathways and selectivity .
Properties
Molecular Formula |
C8H4F12O8Rh2 |
|---|---|
Molecular Weight |
661.90 g/mol |
IUPAC Name |
rhodium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; |
InChI Key |
SZQVMUPTZFMHQT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |
Origin of Product |
United States |
Preparation Methods
Formation of Rhodium Hydroxide Precipitate
Rhodium chloride hydrate is dissolved in deionized water, and the pH is adjusted to 9–10 using sodium hydroxide . The solution is aged for 2–4 hours to facilitate the precipitation of rhodium hydroxide , which is then filtered and washed until chloride ions are undetectable via silver nitrate testing.
Ligand Exchange with Trifluoroacetic Acid
The purified rhodium hydroxide is reacted with excess trifluoroacetic acid (molar ratio ) under reduced pressure (0.09–0.1 MPa) at 80–100°C for 4–6 hours. The reaction mixture is concentrated by rotary evaporation, yielding a green crystalline solid.
Key Reaction Parameters:
| Parameter | Range/Value |
|---|---|
| Molar Ratio | 1:8–12 |
| Temperature | 80–100°C |
| Pressure | 0.09–0.1 MPa |
| Reaction Time | 4–6 hours |
This method achieves a yield of 85–90% and produces a product with ≥99% purity, as verified by elemental analysis and infrared spectroscopy.
Alternative Routes and Modifications
Solvent-Mediated Recrystallization
This compound is sparingly soluble in water but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Recrystallization from hot acetic acid or trifluoroethanol is employed to enhance purity, with the dimer forming rhombic crystals suitable for X-ray diffraction analysis.
Small-Scale Laboratory Synthesis
For research-scale preparations, a modified procedure involves refluxing rhodium(III) acetate dimer with trifluoroacetic acid in toluene. The ligand exchange proceeds via the displacement of acetate groups by trifluoroacetate, monitored by UV-Vis spectroscopy (absorption maxima at 480 nm and 620 nm).
Comparative Analysis of Methods:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Patent CN109232227B | 85–90 | ≥99 | Industrial |
| Laboratory Ligand Exchange | 70–75 | 95–98 | Small-scale |
Characterization and Quality Control
Spectroscopic Verification
Purity Assessment
Residual chloride content is quantified via ion chromatography (<10 ppm), while thermogravimetric analysis (TGA) confirms the absence of solvent molecules in the crystalline product.
Challenges and Optimization Strategies
Byproduct Formation
Incomplete ligand exchange may yield mixed acetate-trifluoroacetate species, detectable by mass spectrometry. This is mitigated by using a 12-fold excess of trifluoroacetic acid.
Industrial-Scale Production Considerations
Large-scale synthesis requires specialized equipment for reduced-pressure distillation and high-temperature reflux. Automated pH control systems ensure consistent precipitation of rhodium hydroxide, while centrifugal filtration accelerates solid-liquid separation .
Chemical Reactions Analysis
Adduct Formation
Rhodium(II) trifluoroacetate dimer forms stable 2:1 adducts with Lewis bases (e.g., CO, RCN, R₂SO, R₃P) at the axial positions of its rhodium centers . Notably, it binds even weak bases like hexamethylbenzene and sulfur (S₈), a property absent in rhodium(II) acetate .
Cyclopropanation of Alkenes
The compound catalyzes the cyclopropanation of alkenes using diazo compounds, producing cyclopropane derivatives with nitrogen gas as a byproduct :
| Reactants | Products | Key Feature |
|---|---|---|
| Alkenes + Diazocompounds | Cyclopropane derivatives + N₂ | Metal-mediated carbene transfer |
Comparison with Other Rhodium Carboxylates
Key Research Findings
-
The compound’s ability to form adducts with weak bases is attributed to the electron-withdrawing trifluoroacetate ligands, which enhance the electrophilicity of rhodium centers .
-
X-ray crystallography confirms its "Chinese lantern" geometry, with a Rh–Rh bond distance of 238 pm, enabling diamagnetic properties .
Scientific Research Applications
Chemical Properties and Structure
Rhodium(II) trifluoroacetate dimer features a distinctive "Chinese lantern" structure characterized by a Rh-Rh bond, contributing to its unique physical properties, including diamagnetism. The compound is typically encountered as a green solid and is soluble in polar organic solvents. Its molecular formula is CFORh, with a molecular weight of 657.87 g/mol.
Catalytic Applications
This compound serves as a versatile catalyst in various chemical reactions:
-
Cyclopropanation Reactions : It effectively catalyzes cyclopropanation reactions using diazo compounds, facilitating the formation of complex organic structures.
- Example Reaction :
- Synthesis of α,β-Unsaturated Carbonyl Compounds : The compound is utilized in synthesizing isomerically pure α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.
- Pharmaceutical Development : Its catalytic properties are leveraged in the development of pharmaceuticals and other biologically active molecules.
Case Studies and Research Findings
- Catalytic Efficiency : Research indicates that this compound exhibits enhanced reactivity with weak bases compared to other rhodium carboxylates. This property allows it to form stable adducts with various Lewis bases, facilitating numerous organic transformations.
- Environmental Impact : While the compound shows promise in various applications, studies have indicated that trifluoroacetate (TFA), a byproduct of this compound, can exhibit toxicity towards aquatic organisms at high concentrations. Acute toxicity tests revealed no effects on Daphnia magna at concentrations up to 1200 mg/L, but lower concentrations showed significant effects on algal species.
- NMR Studies : Solid-state NMR techniques such as and are employed to analyze the binding geometries and quantify active catalyst sites in heterogenized catalysts prepared from this compound.
Mechanism of Action
The mechanism of action of Rhodium(II) trifluoroacetate dimer involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Dirhodium Carboxylates
Dirhodium(II) carboxylates share a common [Rh₂(OOCR)₄] structure but exhibit distinct reactivity and physical properties due to ligand effects. Below is a detailed comparison:
Structural and Electronic Differences
Catalytic Performance
Solubility and Stability
- Rh(II) trifluoroacetate : Soluble in THF, dichloromethane; stable under inert conditions but hygroscopic .
- Rh(II) acetate : Water-soluble; stable up to 205°C .
- Rh(II) pivalate: Likely soluble in non-polar solvents; thermally stable due to bulky ligands .
Key Research Findings
Pathway Selectivity in Cyclopropanation :
Rhodium(II) trifluoroacetate dimer promotes β-hydride migration in α-diazo substrate reactions, whereas Rh(II) pivalate suppresses this pathway, favoring cyclopropane formation. For example, trifluoroacetate yields 390 (β-hydride product) in >70% selectivity, while pivalate yields 389 (cyclopropane) in >90% selectivity .
Synergistic Catalysis: When combined with Co₂O₃ nanostructures, Rh(II) trifluoroacetate dimer achieves 98% conversion in hydrogenating nitroarenes like o-nitrophenol to aminophenol, outperforming other dirhodium carboxylates .
Q & A
Q. What are the key catalytic mechanisms of rhodium(II) trifluoroacetate dimer in cyclopropanation and cyclization reactions?
this compound ([Rh₂(OOCCF₃)₄]) facilitates carbene transfer reactions, enabling cyclopropanation and cyclization via α-diazo-β-ketoester intermediates. For example, in cyclization reactions, the dimer coordinates with diazo compounds to generate reactive rhodium-carbene species, which undergo intramolecular insertion to form cyclic products like oxepanones . Methodological insights include optimizing catalyst loading (typically 0.5–2 mol%) and solvent polarity (e.g., dichloromethane or toluene) to balance reactivity and selectivity .
Q. How does the Rh-Rh bond length influence the reactivity of this compound?
The Rh-Rh bond length (~2.41 Å) is critical for stabilizing the dimeric structure and enabling electron transfer during catalysis. Computational studies (e.g., DFT/PW91-PW91) and X-ray crystallography confirm that deviations in bond length (e.g., due to ligand substitution) can alter redox properties and catalytic efficiency. For instance, trifluoroacetate ligands enhance electrophilicity compared to acetate analogs, favoring carbene transfer .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent degradation .
- Protective Equipment : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to mitigate environmental release of trifluoroacetic acid derivatives .
Q. How can researchers characterize the purity and stability of this compound?
Analytical methods include:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~110°C) .
- ¹⁹F NMR : Confirm ligand integrity by monitoring trifluoroacetate peaks (δ ~−75 ppm) .
- Elemental Analysis : Verify Rh content (theoretical: ~27–35% Rh) to detect hydrolysis or ligand loss .
Advanced Research Questions
Q. How do heterogenized dirhodium catalysts compare to homogeneous systems in stereoselective transformations?
Heterogenized catalysts (e.g., Rh₂(OOCCF₃)₄ anchored on SBA-15) retain activity in cyclopropanation but exhibit reduced turnover frequencies due to diffusion limitations. Solid-state ¹³C/¹⁵N CP MAS NMR reveals that amine-functionalized supports stabilize the dimer via ligand exchange, while carboxylate groups enhance leaching resistance. Recyclability tests show <5% Rh loss after three cycles .
Q. What are the environmental implications of trifluoroacetate ligand degradation during catalytic applications?
Trifluoroacetic acid (TFA), a hydrolysis byproduct, persists in aquatic systems and may form toxic derivatives like difluoroacetic acid. Researchers should quantify TFA using LC-MS or ion chromatography and adhere to Montreal Protocol guidelines for halogenated solvent disposal .
Q. How can solvent effects be leveraged to modulate the selectivity of rhodium(II)-catalyzed C–H functionalization?
Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in C–H insertion, while nonpolar solvents (e.g., hexanes) favor radical pathways. For example, in styrene cyclopropanation, toluene increases trans-selectivity by reducing solvent-catalyst interactions .
Q. What computational strategies predict the reactivity of this compound in novel reaction systems?
Combined QM/MM simulations and molecular docking studies model ligand-substrate interactions. For instance, the Christiansen-Ermler relativistic effective core potential (RECP) accurately predicts Rh-Rh bond lengths (error <0.02 Å) and activation barriers for carbene transfer .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
